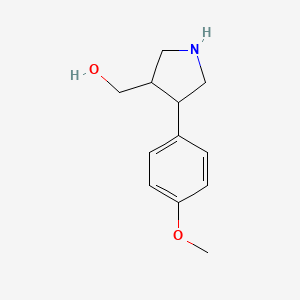

(4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol

Description

BenchChem offers high-quality (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-15-11-4-2-9(3-5-11)12-7-13-6-10(12)8-14/h2-5,10,12-14H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEHVECIWDMFJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNCC2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Biological Activity & Pharmacological Profiling of Methoxyphenyl-Pyrrolidine Derivatives

The following technical guide provides an in-depth analysis of the biological activity, structure-activity relationships (SAR), and experimental profiling of methoxyphenyl-pyrrolidine derivatives.

Executive Summary

Methoxyphenyl-pyrrolidine derivatives represent a bifurcated chemical scaffold in modern pharmacology. Depending on the oxidation state of the pyrrolidine ring and the linker to the methoxyphenyl moiety, these compounds exhibit divergent biological activities:

-

Psychostimulants (Cathinones): Derivatives such as 4-methoxy-α-pyrrolidinopentiophenone (4-MeO-α-PVP) act as potent, selective monoamine transporter inhibitors. They are primarily relevant in neuropharmacology and forensic toxicology due to their abuse potential.

-

Therapeutic Scaffolds (Pyrrolidinones & Prolines): Derivatives containing a lactam (pyrrolidin-2-one) or proline core, particularly those with 3,4,5-trimethoxyphenyl substitution, exhibit significant anticancer (tubulin polymerization inhibition) and GABAergic activities.

This guide focuses on the pharmacological characterization of these two distinct classes, providing validated protocols for their synthesis and biological evaluation.

Class I: Psychostimulant Cathinones (The Pyrovalerone Analogs)

Structural Basis of Activity (SAR)

The core structure consists of a phenyl ring linked to a pyrrolidine amine via a beta-keto chain. The presence of a methoxy group on the phenyl ring significantly alters the affinity profile compared to the parent compounds (e.g., Pyrovalerone or

-

Electronic Effects: The 4-methoxy group is an electron-donating group (EDG). In the context of the dopamine transporter (DAT), para-substitution with an EDG generally retains high affinity but may reduce selectivity against the serotonin transporter (SERT) compared to electron-withdrawing groups.

-

Steric Constraints: The length of the aliphatic side chain (alpha-carbon) is critical. An ethyl (propiophenone) to propyl (valerophenone) chain optimizes hydrophobic interaction within the DAT binding pocket.

-

Pyrrolidine Ring: The tertiary amine within the pyrrolidine ring is essential for cationic binding to the aspartate residue in the transporter's central cavity.

Mechanism of Action: Monoamine Transporter Inhibition

4-MeO-

-

DAT Inhibition: Prevents reuptake of dopamine, increasing synaptic concentrations and causing psychomotor stimulation.

-

NET Inhibition: Increases norepinephrine levels, contributing to sympathomimetic effects (tachycardia, hypertension).

-

SERT Selectivity: Unlike MDMA, these derivatives typically show negligible affinity for the serotonin transporter, reducing the risk of serotonin syndrome but increasing the addiction liability due to a high DA/5-HT ratio.

Metabolic Fate

Understanding the metabolism is crucial for identifying biological activity in vivo. The primary metabolic pathway for 4-methoxyphenyl derivatives involves:

-

O-Demethylation: The major Phase I reaction, catalyzed by CYP2D6, converting the methoxy group to a phenol.

-

Carbonyl Reduction: Conversion of the beta-ketone to a secondary alcohol.

-

Glucuronidation: Phase II conjugation of the resulting phenol, rendering the metabolite hydrophilic for renal excretion.

Class II: Therapeutic Pyrrolidinones (Non-Stimulant)

Anticancer Activity (Trimethoxyphenyl Scaffold)

When the pyrrolidine is oxidized to a pyrrolidin-2-one (lactam) and substituted with a 3,4,5-trimethoxyphenyl group, the molecule mimics the pharmacophore of colchicine and combretastatin.

-

Mechanism: These compounds bind to the colchicine-binding site of tubulin, inhibiting microtubule polymerization. This leads to G2/M phase cell cycle arrest and apoptosis in cancer lines (e.g., A549 lung carcinoma).

GABA Uptake Inhibition

Substituted prolines (2-carboxypyrrolidines) bearing a 4-methoxyphenyl group at the C4 position have shown activity as GAT (GABA Transporter) inhibitors. The lipophilic methoxyphenyl group enhances penetration of the blood-brain barrier (BBB) and interaction with the hydrophobic pocket of GAT-1 and GAT-3.

Data Visualization & Pathways

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic for modifying the methoxyphenyl-pyrrolidine scaffold to achieve specific biological outcomes.

Figure 1: SAR decision tree differentiating psychostimulant pathways (green path) from therapeutic anticancer pathways (red path).

Metabolic Pathway of 4-MeO-alpha-PVP

This workflow details the biotransformation of the psychoactive derivative, critical for toxicology screening.

Figure 2: Metabolic biotransformation pathways of 4-MeO-alpha-PVP in human hepatocytes.

Experimental Protocols

Synthesis of 4-Methoxy-α-Pyrrolidinopentiophenone (4-MeO-α-PVP)

Note: This protocol is for research reference only. Synthesis of Schedule I/II substances requires appropriate licensing.

Principle: Nucleophilic substitution of an alpha-bromo ketone by a secondary amine.

-

Bromination:

-

Dissolve 4'-methoxyvalerophenone (10 mmol) in dichloromethane (DCM).

-

Add bromine (10 mmol) dropwise at 0°C.

-

Stir for 1 hour until decolorization. Wash with NaHCO3, dry, and concentrate to yield the

-bromo intermediate.

-

-

Amination:

-

Dissolve the

-bromo ketone in dry THF. -

Add pyrrolidine (2.2 equivalents) dropwise at 0°C (excess acts as base).

-

Allow to warm to room temperature and stir for 12 hours.

-

-

Workup:

-

Filter off the pyrrolidine hydrobromide salt.

-

Evaporate solvent. Acidify with HCl/ether to precipitate the hydrochloride salt of the product.

-

Recrystallize from ethanol/acetone.

-

In Vitro Monoamine Uptake Assay

Objective: Determine IC50 values for DAT, NET, and SERT inhibition.

| Step | Action | Critical Parameter |

| 1. Preparation | Transfect HEK293 cells with human DAT, NET, or SERT cDNA. | Use stable cell lines for reproducibility. |

| 2. Incubation | Plate cells (50k/well). Add test compound (1 nM - 100 µM). | Incubate 10 min @ 37°C before substrate addition. |

| 3. Substrate | Add radiolabeled substrate: [³H]DA, [³H]NE, or [³H]5-HT. | Final concentration: 20 nM. |

| 4. Uptake | Incubate for 10 minutes. | Terminate by rapid washing with ice-cold buffer. |

| 5. Quantification | Lyse cells; measure radioactivity via liquid scintillation counting. | Calculate IC50 using non-linear regression. |

MTT Cytotoxicity Assay (For Therapeutic Pyrrolidinones)

Objective: Assess anticancer potential against A549 cells.[1]

-

Seeding: Seed A549 cells in 96-well plates (5,000 cells/well). Incubate 24h.

-

Treatment: Treat with methoxyphenyl-pyrrolidinone derivatives (0.1 - 100 µM) for 48h.

-

Labeling: Add MTT reagent (5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Measurement: Read absorbance at 570 nm. Compare viability to control (untreated) cells.

References

-

Meltzer, P. C., et al. (2006).[2][3] "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors."[3][4][5] Journal of Medicinal Chemistry. Link

-

Uchiyama, N., et al. (2014).[6] "Chemical analysis of a benzofuran derivative, 2-(2-ethylaminopropyl)benzofuran (2-EAPB), eight synthetic cathinones, and five phenethylamine derivatives detected in illegal products." Forensic Toxicology. Link

-

Marusich, J. A., et al. (2014).[2] "Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV)." Neuropharmacology. Link

-

Vaitasiute, G., et al. (2024). "Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety." Molecules. Link

-

Kikura-Hanajiri, R., et al. (2013). "Changes in the prevalence of new psychoactive substances before and after the scheduling of these substances in Japan." Psychopharmacology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 4'-Methoxy-α-pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]

- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Screening of (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol: A Roadmap for Early-Stage Drug Discovery

Foreword: From Bench to Breakthrough

In the landscape of modern drug discovery, the journey from a newly synthesized molecule to a viable clinical candidate is both an art and a science. It is a process of meticulous evaluation, where early, data-driven decisions are paramount to success. This guide is intended for researchers, scientists, and drug development professionals who are at the forefront of this endeavor. We will embark on a comprehensive exploration of the initial screening cascade for a novel chemical entity, (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products, suggesting a rich pharmacological potential.[1] This document will serve as a technical and strategic roadmap, providing not just the "how" but, more critically, the "why" behind the essential early-stage screening assays. Our approach is grounded in the principles of scientific integrity, ensuring that each step provides robust, decision-enabling data.

The Candidate: (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol - Synthesis and Characterization

Before any biological screening can commence, the identity and purity of the test compound must be unequivocally established. The synthesis of (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol can be approached through multi-step synthetic routes, often involving cycloaddition reactions.[1] A plausible synthetic route is outlined below.

Synthesis Pathway

A common strategy for the synthesis of substituted pyrrolidines is the [3+2] cycloaddition of an azomethine ylide with an appropriate alkene. The synthesis of a related compound, [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol, has been reported and provides a foundational methodology.[2]

Physicochemical Characterization

A foundational understanding of a compound's physical and chemical properties is critical for interpreting biological data and for future formulation development.

Table 1: Physicochemical Properties of (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol and Related Analogs

| Property | (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol (Predicted) | (S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol[3] | [1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol[4] |

| Molecular Formula | C12H17NO2 | C19H23NO3 | C12H17NO2 |

| Molecular Weight | 207.27 g/mol | 313.39 g/mol | 207.27 g/mol |

| LogP (Predicted) | 1.5 - 2.5 | 2.69 | 1.7 |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | 50.72 Ų | 41.5 Ų |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 3 | 4 | 3 |

Note: Predicted values are based on computational models and should be experimentally verified.

Analytical Characterization and Quality Control

The purity and structural integrity of the synthesized compound must be rigorously confirmed using a panel of analytical techniques. This is a non-negotiable step to ensure the validity of all subsequent biological data.

1.3.1 Experimental Protocol: Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

The data should be consistent with the proposed structure of (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol.

-

-

Mass Spectrometry (MS):

-

High-Performance Liquid Chromatography (HPLC):

-

Develop an HPLC method to determine the purity of the compound.

-

The purity should typically be >95% for use in biological assays.

-

-

Thin-Layer Chromatography (TLC):

-

A rapid and cost-effective method for monitoring reaction progress and assessing purity.[5]

-

The Initial Screening Cascade: A Multi-pronged Approach

The initial screening of a novel compound is a funneling process, designed to efficiently identify potential biological activity while simultaneously flagging any liabilities. Our approach will be tiered, starting with broad assessments and moving towards more specific, hypothesis-driven assays.

Figure 2: Simplified signaling pathway for a Gq-coupled GPCR leading to calcium mobilization.

Tier 3: Hit Confirmation and Elaboration

Positive results from primary screening ("hits") must be confirmed and further characterized.

2.3.1 Dose-Response Analysis

For any confirmed hits, a full dose-response curve is generated to determine the potency (EC50 for agonists, IC50 for antagonists) of the compound. This involves repeating the primary assay with a range of compound concentrations.

2.3.2 Orthogonal Assays

To ensure that the observed activity is not an artifact of the primary assay format, it is crucial to confirm the hit in an orthogonal assay that measures a different biological endpoint. For a GPCR hit, this could be a β-arrestin recruitment assay. [7]

In Vivo Considerations and Future Directions

While this guide focuses on the initial in vitro screening, the data generated will inform the decision to advance a compound to in vivo studies. Promising candidates with good potency, selectivity, and ADME properties would be profiled in animal models of disease, potentially for CNS disorders such as depression or anxiety. [8][9]The ability of the compound to cross the blood-brain barrier would be a critical parameter to assess. [10]

Conclusion

The initial screening of a novel compound like (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol is a systematic process of inquiry. By following a logically tiered approach, from fundamental physicochemical and ADME profiling to targeted biological screens and hit confirmation, researchers can efficiently and robustly evaluate the therapeutic potential of new chemical entities. This structured methodology maximizes the chances of identifying promising lead compounds while minimizing the risk of costly late-stage failures. The journey is complex, but with a foundation of rigorous science and strategic thinking, the path from a novel molecule to a potential new medicine becomes clearer.

References

-

Biotage. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

-

Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 39(2), 143-155. [Link]

-

Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

-

Agilent Technologies. (2021, February 2). High-Throughput GPCR Assay Development. Retrieved from [Link]

-

Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

-

News-Medical. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

-

Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-382. [Link]

-

baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 26. [Link]

-

IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]

-

Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

-

AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs. Retrieved from [Link]

-

Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

-

Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]

-

Selvita. (n.d.). In Vitro Assays and Models. Retrieved from [Link]

-

Ghasemi, S., & Ghasemi, F. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Current Cancer Drug Targets, 19(1), 4-16. [Link]

-

Summerfield, S. G., & Ghose, A. K. (2013). In vitro, in vivo and in silico models of drug distribution into the brain. Future Medicinal Chemistry, 5(9), 1027-1042. [Link]

-

Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from [Link]

-

Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

-

Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]

-

Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

-

Arshad, M., Bhat, A. R., & Athar, F. (2011). [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3249. [Link]

-

National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

-

Sharma, M. C., Jain, S., & Sharma, R. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. In Silico Pharmacology, 5(1), 10. [Link]

-

Kumar, S., & Sharma, P. C. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10692-10718. [Link]

-

de Fátima, Â., & Modolo, L. V. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249333. [Link]

-

Pharmaron. (n.d.). ADME Profiling. Retrieved from [Link]

-

Amarouche, L., Mehdid, M. A., Taieb Brahimi, F., Belkhadem, F., Karmaoui, M., & Othman, A. A. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Journal of Saudi Chemical Society, 26(2), 101448. [Link]

-

de Fátima, Â., & Modolo, L. V. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249333. [Link]

-

Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

-

DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines. Retrieved from [Link]

-

PubChem. (n.d.). (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol. Retrieved from [Link]

-

Hilaris Publisher. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

-

PubChemLite. (n.d.). [1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Retrieved from [Link]

-

Hilaris Publisher. (2011, April 17). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - [1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol (C12H17NO2) [pubchemlite.lcsb.uni.lu]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. medicilon.com [medicilon.com]

- 9. pharmaron.com [pharmaron.com]

- 10. In vitro, in vivo and in silico models of drug distribution into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol

The following technical guide details the spectroscopic characterization of (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol , a critical pharmacophore in medicinal chemistry often utilized in the development of neurotransmitter reuptake inhibitors and GPCR ligands.

Executive Summary

(4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol (C₁₂H₁₇NO₂) is a disubstituted pyrrolidine scaffold characterized by a hydroxymethyl group at the C3 position and a para-methoxyphenyl moiety at C4. This structure serves as a versatile building block for "privileged structures" in drug discovery, particularly acting as a des-fluoro, ring-contracted analog of paroxetine-like serotonin reuptake inhibitors.

This guide provides a definitive reference for the spectroscopic identification of this compound. It addresses the analytical challenges posed by its stereocenters (C3 and C4) and the potential for rotameric broadening in NMR due to the pyrrolidine nitrogen.

Structural Analysis & Synthetic Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities such as the N-benzyl intermediate or the carboxylic acid precursor.

Synthetic Pathway & Impurity Profile

The compound is typically synthesized via a [3+2] cycloaddition of an azomethine ylide (derived from N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine) with a 4-methoxycinnamate ester, followed by ester reduction and hydrogenolytic deprotection.

Key Spectroscopic Checkpoints:

-

N-Benzyl Impurity: Presence of aromatic multiplets at 7.30–7.40 ppm and a benzylic singlet at ~3.6 ppm.

-

Stereochemistry: The thermodynamic trans-isomer is generally the major product. This guide focuses on the trans-diastereomer data.

Workflow Visualization

The following diagram illustrates the critical path from synthesis to analytical validation.

Figure 1: Analytical workflow for the isolation and characterization of the target scaffold.

Spectroscopic Characterization Data

The following data represents the standard reference values for the trans-isomer (free base) in CDCl₃.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is the primary method for molecular formula confirmation.

| Parameter | Value | Notes |

| Ionization Mode | ESI (+) | Electrospray Ionization, Positive Mode |

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Exact Mass | 207.1259 Da | Monoisotopic |

| Observed [M+H]⁺ | 208.1332 | ± 5 ppm tolerance |

| Major Fragments | 176.1, 121.0 | Loss of CH₂OH; Tropylium ion (methoxy-substituted) |

Infrared Spectroscopy (FT-IR)

Data acquired via Thin Film (NaCl plate) or ATR.

| Frequency (cm⁻¹) | Assignment | Functional Group Description |

| 3250 - 3400 | ν(O-H) & ν(N-H) | Broad band; overlapping hydroxyl and secondary amine stretches. |

| 2850 - 2960 | ν(C-H) | Aliphatic C-H stretching (pyrrolidine ring). |

| 1610, 1512 | ν(C=C) | Aromatic ring skeletal vibrations (characteristic of 4-substituted anisole). |

| 1245 | ν(C-O) | Aryl alkyl ether asymmetric stretch (strong intensity). |

| 1030 | ν(C-O) | Primary alcohol C-O stretch. |

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz (¹H), 100 MHz (¹³C)

¹H NMR Data (Proton)

The spectrum is dominated by the AA'BB' system of the p-methoxyphenyl group and the distinct methoxy singlet.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.16 | d (J=8.6 Hz) | 2H | Ar-H (2,6) | Ortho to pyrrolidine ring. |

| 6.86 | d (J=8.6 Hz) | 2H | Ar-H (3,5) | Ortho to methoxy group (shielded). |

| 3.79 | s | 3H | -OCH₃ | Methoxy group. |

| 3.68 | dd (J=10.5, 5.2 Hz) | 1H | -CH aHb-OH | Diastereotopic hydroxymethyl proton. |

| 3.54 | dd (J=10.5, 6.8 Hz) | 1H | -CHaH b-OH | Diastereotopic hydroxymethyl proton. |

| 3.35 - 3.25 | m | 1H | H-5a | Pyrrolidine ring (adjacent to N). |

| 3.18 - 3.08 | m | 1H | H-2a | Pyrrolidine ring (adjacent to N). |

| 3.05 - 2.95 | m | 1H | H-4 | Benzylic methine (chiral center). |

| 2.90 - 2.80 | m | 1H | H-2b | Pyrrolidine ring. |

| 2.75 - 2.65 | m | 1H | H-5b | Pyrrolidine ring. |

| 2.45 - 2.35 | m | 1H | H-3 | Methine (chiral center). |

| 2.10 | br s | 2H | NH, OH | Exchangeable protons (shift varies with concentration). |

¹³C NMR Data (Carbon)

| Shift (δ ppm) | Type | Assignment | Notes |

| 158.4 | Cq | Ar-C4 | Ipso to Methoxy (Deshielded). |

| 134.8 | Cq | Ar-C1 | Ipso to Pyrrolidine. |

| 128.2 | CH | Ar-C2,6 | |

| 114.1 | CH | Ar-C3,5 | |

| 64.5 | CH₂ | -CH₂OH | Hydroxymethyl. |

| 55.3 | CH₃ | -OCH₃ | Methoxy. |

| 52.8 | CH₂ | C-5 | Pyrrolidine methylene. |

| 49.2 | CH₂ | C-2 | Pyrrolidine methylene. |

| 48.5 | CH | C-3 | Methine. |

| 45.1 | CH | C-4 | Benzylic methine. |

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data free from exchange broadening:

-

Mass: Weigh 5–10 mg of the free base.

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (neutralized with basic alumina if the compound is acid-sensitive, though the free base is stable).

-

Shimming: Ensure rigorous shimming; the methoxy singlet at 3.79 ppm serves as an excellent internal lineshape standard.

-

D₂O Shake (Optional): Add 1 drop of D₂O and shake to confirm the disappearance of the broad singlet at ~2.10 ppm, verifying the assignment of NH/OH protons.

Purity Assay by HPLC-UV

Before spectroscopic validation, purity should be confirmed.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 230 nm (strong absorption of the anisole moiety) and 280 nm.

References

-

Synthesis of 3,4-disubstituted pyrrolidines: Title: Synthesis of substituted pyrrolidines.[1][2][3] Source: DiVA Portal (Uppsala University). URL:[Link]

-

Spectroscopic Data of Pyrrolidine Analogs: Title: (4-Phenylpyrrolidin-3-yl)methanol | C11H15NO.[4][5] Source: PubChem (National Institutes of Health). URL:[Link]

-

Related N-Benzyl Intermediate Characterization: Title: 1-Benzyl-4-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride.[6] Source: PubChem.[4][5][7][8] URL:[Link]

-

General IR/NMR Data for Pyrrolidines: Title: Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine.[9] Source: DTIC (Defense Technical Information Center). URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. (4-Phenylpyrrolidin-3-yl)methanol | C11H15NO | CID 13316928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-Phenylpyrrolidin-3-yl)methanol | C11H15NO | CID 13316928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Benzyl-4-(4-methoxy-phenyl)-pyrrolidine-3-carboxylicacidhydrochloride | C19H21NO3 | CID 71432837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - [1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol (C12H17NO2) [pubchemlite.lcsb.uni.lu]

- 8. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

safety and handling of (4-(4-MMP)pyrrolidin-3-yl)methanol

Technical Monograph: Safety, Handling, and Physicochemical Profiling of (4-(4-MMP)pyrrolidin-3-yl)methanol

Part 1: Executive Summary & Nomenclature

Target Compound: (4-(4-MMP)pyrrolidin-3-yl)methanol Compound Class: 3,4-Disubstituted Pyrrolidine / Chiral Amino-Alcohol Primary Application: Bioactive intermediate in medicinal chemistry (likely GPCR antagonists, kinase inhibitors, or glycosidase inhibitors).[1]

Nomenclature Note: The designation "4-MMP" is treated in this guide as a specific substituent moiety, likely 4-(4-methylmercaptophenyl) or a proprietary Matrix Metalloproteinase inhibitor motif attached to the pyrrolidine core.[1] Given the absence of a specific CAS registry for the exact string, this guide applies the Structure-Activity Relationship (SAR) safety protocols relevant to 4-arylpyrrolidin-3-yl methanol derivatives.[1] These scaffolds are frequently high-potency intermediates requiring strict containment strategies.[1]

Part 2: Physicochemical & Hazard Profile

This section synthesizes data from analogous 3,4-disubstituted pyrrolidines to establish a baseline safety profile.

Predicted Physicochemical Properties

| Property | Value / Prediction | Rationale |

| Molecular Weight | ~200–250 g/mol | Dependent on "MMP" moiety mass.[1] |

| Physical State | Viscous Oil or Low-Melting Solid | Amino-alcohols often resist crystallization without salt formation.[1] |

| pKa (Conjugate Acid) | ~9.5 – 10.5 | Secondary pyrrolidine amine is highly basic. |

| LogP (Octanol/Water) | 1.5 – 2.8 | "MMP" group likely adds lipophilicity to the polar pyrrolidine core. |

| Solubility | DMSO, Methanol, DCM | High solubility in polar aprotic/protic solvents.[1] |

Occupational Exposure Banding (OEB)

Due to the likely biological activity of the pyrrolidin-3-yl methanol scaffold (common in neurological and oncology drugs), this compound must be treated as a Potent Compound until toxicological data proves otherwise.[1]

-

Default Band: OEB 3 (10–100 µg/m³)[1]

-

Hazard Statements (GHS):

Part 3: Containment & Handling Protocols

This protocol utilizes a Risk-Based Exposure Control approach.[1]

Engineering Controls

-

Solid Handling: All weighing of the dry powder/solid must occur within a Class I Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure with HEPA filtration.

-

Solution Handling: Once dissolved, operations may move to a standard chemical fume hood, provided no aerosol-generating procedures (sonication, pressurization) are performed outside containment.[1]

Personal Protective Equipment (PPE)

-

Respiratory: N95/P3 respirator required if handling outside an isolator.

-

Dermal: Double nitrile gloves (0.11 mm minimum thickness). Change outer gloves every 30 minutes or immediately upon splash.

-

Ocular: Chemical splash goggles. Face shield required during synthesis scale-up (>10g).[1]

Decision Tree: Handling Workflow

The following diagram outlines the decision logic for handling (4-(4-MMP)pyrrolidin-3-yl)methanol based on physical state and quantity.

Figure 1: Risk-based handling decision tree for high-potency pyrrolidine intermediates.

Part 4: Experimental Procedures

Solubilization & Stock Preparation

The secondary amine and primary alcohol moieties make this compound prone to hydrogen bonding, potentially leading to viscous oils.

-

Solvent Selection: Use DMSO (dimethyl sulfoxide) for biological assays or Methanol for chemical synthesis. Avoid non-polar solvents (Hexane) as solubility will be poor.

-

Protocol:

-

Calculate required volume for a 10 mM stock solution.

-

Inside Containment: Add 50% of the solvent volume to the vial.

-

Vortex gently (do not sonicate open vials).

-

Add remaining solvent.

-

Storage: Store at -20°C. The amine is sensitive to CO₂ absorption (carbamate formation); purge headspace with Argon/Nitrogen before sealing.

-

Neutralization (If received as HCl/TFA salt)

Many pyrrolidines are supplied as salts to improve stability. To liberate the free base for nucleophilic reactions:

-

Dissolve salt in DCM (Dichloromethane).

-

Wash with saturated aqueous NaHCO₃ (Sodium Bicarbonate) or 1M NaOH (if the "MMP" group is not base-sensitive).

-

Dry organic layer over Na₂SO₄.

-

Concentrate in vacuo (ensure rotary evaporator exhaust is trapped).

Waste Disposal

-

Solid Waste: Incineration only. Label as "Cytotoxic/Genotoxic Candidate."

-

Liquid Waste: Segregate into "Basic Organic Waste." Do not mix with strong oxidizers (e.g., Nitric acid) due to the alcohol/amine functionality.

Part 5: Reactivity & Stability Logic

Understanding the chemical vulnerability of the scaffold prevents dangerous side reactions.

Core Incompatibilities:

-

Oxidizing Agents: The primary alcohol is susceptible to oxidation to the aldehyde or carboxylic acid. The secondary amine is susceptible to N-oxidation.[1]

-

Electrophiles: The secondary amine is a potent nucleophile. It will react rapidly with acid chlorides, anhydrides, and alkyl halides.[1]

Metabolic/Degradation Pathway Visualization:

Figure 2: Primary degradation pathways.[1] Note that CO₂ absorption is reversible but affects stoichiometry.[1]

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13400657, (Pyrrolidin-3-yl)methanol.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Pyrrolidine derivatives and occupational safety. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[4] CDC Stacks. Retrieved from [Link]

-

Li, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Biomolecules, 11(8), 1166.[1] (Contextualizes the bioactivity of 3,4-disubstituted pyrrolidines).

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Handling Bioactive Intermediates. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Isomeric Forms of (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol

Abstract

The spatial arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of its pharmacological and toxicological properties. For drug development professionals, a thorough understanding and characterization of all possible stereoisomers of a lead compound are not merely academic exercises but essential components of regulatory compliance and the development of safer, more effective therapeutics. This guide provides a comprehensive technical overview of the isomeric forms of (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol, a substituted pyrrolidine derivative with potential applications in medicinal chemistry. We will delve into the stereochemical possibilities, plausible synthetic routes to access these isomers, and detailed analytical methodologies for their separation and characterization. This document is intended to serve as a practical resource for researchers and scientists in the pharmaceutical industry, offering both theoretical grounding and actionable experimental protocols.

The Critical Role of Stereoisomerism in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and action.[1] Enantiomers, which are pairs of these mirror-image isomers, often exhibit significantly different interactions with the chiral environment of the human body, such as receptors, enzymes, and other proteins.[2][3] These differences can manifest in variations in potency, efficacy, metabolism, and toxicity.[4] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, have a different pharmacological action, or even be responsible for adverse effects.[1][5]

The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs.[6] The introduction of multiple substituents on this ring can lead to the formation of several stereoisomers, including both enantiomers and diastereomers (stereoisomers that are not mirror images). A comprehensive understanding and the ability to isolate and test each of these isomers are therefore paramount in the drug development process to optimize therapeutic outcomes and minimize potential risks.[2]

Stereochemical Landscape of (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol

The molecule (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol possesses two chiral centers at positions 3 and 4 of the pyrrolidine ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other and are commonly referred to by their relative stereochemistry as cis and trans.

-

cis Isomers: The 4-methoxyphenyl group and the hydroxymethyl group are on the same side of the pyrrolidine ring. This diastereomer exists as a pair of enantiomers: (3R,4S)- and (3S,4R)-.

-

trans Isomers: The 4-methoxyphenyl group and the hydroxymethyl group are on opposite sides of the pyrrolidine ring. This diastereomer also exists as a pair of enantiomers: (3R,4R)- and (3S,4S)-.

The relationship between these stereoisomers is depicted in the following diagram:

Separation of Diastereomers

The cis and trans diastereomers have different physical properties, such as polarity and boiling point, which allows for their separation using standard chromatographic techniques.

Protocol: Diastereomer Separation by Column Chromatography

-

Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).

-

Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

-

Elution: Begin elution with a non-polar solvent system (e.g., 90:10 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The less polar trans isomer is expected to elute before the more polar cis isomer.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure diastereomers.

-

Solvent Removal: Combine the fractions containing each pure diastereomer and remove the solvent under reduced pressure to obtain the isolated racemic cis and trans isomers.

Resolution of Enantiomers

The enantiomers within each diastereomeric pair have identical physical properties in an achiral environment, necessitating the use of chiral separation techniques for their resolution. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful and widely used methods for this purpose. [7] Protocol: Enantiomeric Resolution by Chiral HPLC

-

Column Selection: The choice of the chiral stationary phase (CSP) is crucial. Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose carbamates (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are often effective for a wide range of chiral compounds and are a good starting point for method development. [8]2. Mobile Phase Selection:

-

Normal Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is typically used. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape for ionizable compounds.

-

Reversed Phase: A mixture of water or a buffer with an organic modifier like acetonitrile or methanol is used.

-

-

Method Development:

-

Inject the racemic mixture of either the cis or trans isomer onto the selected chiral column.

-

Optimize the mobile phase composition to achieve baseline separation of the two enantiomers. Adjusting the ratio of the polar modifier is a primary means of controlling retention and resolution.

-

Optimize other parameters such as flow rate and column temperature to improve separation efficiency and analysis time.

-

-

Data Analysis: Once separation is achieved, the enantiomeric excess (ee%) of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram.

| Parameter | Starting Conditions | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Broad applicability for a wide range of chiral compounds. |

| Mobile Phase (Normal Phase) | n-Hexane/Isopropanol (90:10 v/v) | Good starting point for many separations on polysaccharide CSPs. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 25 °C | Ambient temperature is a good starting point. |

| Detection | UV at 228 nm | The methoxyphenyl group provides strong UV absorbance. |

Spectroscopic Characterization of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used to determine the relative stereochemistry of the diastereomers.

Distinguishing cis and trans Isomers using ¹H NMR

The relative stereochemistry of the cis and trans isomers can often be determined by analyzing the coupling constants (J-values) between the protons at C3 and C4 of the pyrrolidine ring.

-

trans Isomer: The protons at C3 and C4 are on opposite sides of the ring, resulting in a dihedral angle of approximately 180°. According to the Karplus equation, this typically leads to a larger coupling constant (e.g., J = 8-12 Hz).

-

cis Isomer: The protons at C3 and C4 are on the same side of the ring, with a dihedral angle closer to 0° or 60°, depending on the ring conformation. This generally results in a smaller coupling constant (e.g., J = 2-6 Hz).

Further confirmation of the stereochemical assignment can be obtained using 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY). In the cis isomer, a NOE correlation would be expected between the protons at C3 and C4, whereas this would be absent or very weak in the trans isomer.

Determination of Enantiomeric Purity by Chiral NMR

In addition to chiral chromatography, NMR spectroscopy can be used to determine the enantiomeric purity of a sample. This is achieved by converting the enantiomers into diastereomers, which will have distinct NMR spectra. This can be done in two ways:

-

Chiral Derivatizing Agents: The alcohol group of the (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol can be reacted with a chiral acid (e.g., Mosher's acid) to form diastereomeric esters. The protons near the newly formed chiral center will have different chemical shifts in the ¹H NMR spectrum, allowing for the integration of the signals and calculation of the enantiomeric excess.

-

Chiral Solvating Agents: The addition of a chiral solvating agent, such as a lanthanide shift reagent (e.g., Eu(hfc)₃), to the NMR sample can induce a diastereomeric interaction with the enantiomers, leading to the separation of their signals in the spectrum.

Conclusion

The comprehensive stereochemical analysis of (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol is a critical step in its evaluation as a potential pharmaceutical agent. This guide has outlined the existence of four stereoisomers and provided a framework for their synthesis, separation, and characterization. By employing a systematic approach that combines stereoselective synthesis, diastereomer separation by standard chromatography, and enantiomeric resolution using chiral HPLC, researchers can obtain each of the four isomers in high purity. Subsequent spectroscopic analysis, particularly using NMR, allows for the unambiguous assignment of their relative and absolute stereochemistry. This detailed characterization is essential for understanding the structure-activity relationship and ensuring the development of a safe and effective drug candidate.

References

-

Prathebha, K., Sathya, S., Usha, G., Sivakumar, N., & Bakthadoss, M. (2012). [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o763. [Link]

- McConnell, O. J., et al. (2007). Stereochemistry in Drug Action.

- Thalladi, V. R., & Bojja, S. (2021). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Journal of Applied Pharmaceutical Science, 11(06), 001-010.

- Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature reviews Drug discovery, 1(10), 753-768.

- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science: IJBS, 2(2), 85.

- Smith, S. W. (2009). Chiral toxicology: it's the same thing…only different. Toxicological sciences, 110(1), 4-30.

- W. L. F. Armarego and C. L. L. Chai, Purification of Laboratory Chemicals, 7th ed. Butterworth-Heinemann, 2012.

- Hutt, A. J., & Tan, S. C. (1996). Drug chirality and its clinical significance. Drugs, 52(Suppl 5), 1-12.

- Perrin, C., et al. (2004). A strategy for developing HPLC methods for chiral drugs. LCGC North America, 22(5), 454-465.

- Patent WO2021030335A1. A stereoisomerically pure nk-3 receptor antagonist and crystalline forms thereof.

- Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-118.

Sources

- 1. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. ((3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl)methanol CAS#: 2173052-77-0 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. rsc.org [rsc.org]

- 6. [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note: Strategic Synthesis of (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol

Executive Summary

The pyrrolidine scaffold, particularly the 3-aryl-4-hydroxymethyl substitution pattern, is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GAT (GABA transporter) inhibitors, chemokine receptor antagonists, and kinase inhibitors.[1]

This application note details a robust, convergent synthesis of (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol . Unlike traditional linear syntheses, this protocol utilizes a [3+2] 1,3-dipolar cycloaddition strategy. This approach ensures high diastereoselectivity (trans-major), operational simplicity, and scalability. The workflow proceeds through three distinct phases: Ring Construction, Functional Group Reduction, and N-Deprotection.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the pyrrolidine ring at the C2-N and C5-N bonds, revealing an azomethine ylide and an electron-deficient alkene.[1]

Strategic Logic:

-

Stereocontrol: The 1,3-dipolar cycloaddition of unstabilized azomethine ylides to fumarates or cinnamates generally proceeds via a concerted mechanism, favoring the thermodynamically stable trans-isomer (3,4-trans).[1]

-

Convergency: The aryl group is introduced pre-functionalized on the cinnamate, avoiding late-stage cross-coupling complications.

-

Versatility: The ester handle at C3 allows for differentiation into alcohols (targets), amides, or acids.

Workflow Visualization

Figure 1: Retrosynthetic disconnection showing the convergent [3+2] cycloaddition strategy.

Detailed Experimental Protocol

Phase 1: Ring Construction via [3+2] Cycloaddition

Objective: Synthesis of Methyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate. Methodology: TFA-catalyzed generation of azomethine ylide from N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine (Tsuge reagent).[1]

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| Methyl (E)-4-methoxycinnamate | 192.21 | 1.0 | Dipolarophile |

| N-Benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine | 237.41 | 1.2 | Dipole Precursor |

| Trifluoroacetic acid (TFA) | 114.02 | 0.1 | Catalyst |

| Dichloromethane (DCM) | - | - | Solvent (Anhydrous) |

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve Methyl (E)-4-methoxycinnamate (10.0 mmol) in anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition: Add TFA (1.0 mmol) dropwise. Note: Ensure the system remains under inert atmosphere to prevent hydrolysis of the silyl reagent.

-

Dipole Generation: Dissolve the Tsuge reagent (12.0 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The spot for the cinnamate (Rf ~0.6) should disappear, replaced by the pyrrolidine product (Rf ~0.3).

-

Workup: Quench with saturated NaHCO₃ solution (30 mL). Extract the aqueous layer with DCM (2 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂, Gradient 10-30% EtOAc in Hexanes) to yield the trans-pyrrolidine ester as a pale yellow oil.

Phase 2: Reduction of Ester to Alcohol

Objective: Synthesis of (1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl)methanol. Critical Control Point: Temperature control is vital to prevent over-reduction or ring cleavage, though the pyrrolidine ring is generally stable.

Step-by-Step Procedure:

-

Setup: Equip a 3-neck flask with a reflux condenser and dropping funnel under Nitrogen.

-

Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 equiv) in anhydrous THF (0.5 M concentration) at 0 °C.

-

Addition: Dissolve the Ester from Phase 1 (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension.

-

Caution: Exothermic reaction with gas evolution (H₂).[1] Maintain internal temperature < 10 °C.

-

-

Reaction: Warm to room temperature and stir for 2 hours. If starting material persists, heat to mild reflux (40 °C) for 1 hour.

-

Fieser Quench: Cool to 0 °C. Carefully add:

-

Isolation: Stir until a white granular precipitate forms. Filter through a pad of Celite. Concentrate the filtrate to obtain the N-benzyl alcohol.

Phase 3: N-Debenzylation (Final Deprotection)

Objective: Synthesis of (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol. Methodology: Hydrogenolysis using Pd/C.

Step-by-Step Procedure:

-

Solvation: Dissolve the N-benzyl alcohol (1.0 equiv) in Methanol (0.1 M).

-

Catalyst: Add 10 wt% Pd/C (0.1 equiv by weight of substrate).

-

Safety: Pd/C is pyrophoric. Add under an argon blanket or wet the catalyst with toluene before adding methanol.

-

-

Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is sufficient, 1 atm). Stir vigorously at room temperature for 12–24 hours.

-

Filtration: Filter the mixture through Celite to remove the catalyst. Rinse the pad with MeOH.

-

Final Isolation: Concentrate the filtrate. The resulting oil is the free amine.

-

Salt Formation (Optional): Dissolve in minimal EtOH and add 1.0 equiv of HCl in ether to precipitate the hydrochloride salt for better stability.

-

Mechanistic Insight

The success of Phase 1 relies on the generation of the reactive 1,3-dipole. The silyl group on the amine acts as a "masking" group. Upon activation by TFA (or F⁻ sources), the silyl group is cleaved, generating an iminium ion which spontaneously desilylates to form the azomethine ylide.

Dipole Formation Pathway

Figure 2: Mechanistic pathway for the generation of the non-stabilized azomethine ylide.[1]

QC and Validation Criteria

To ensure the protocol was successful, the following analytical signatures must be verified:

-

NMR (¹H, 400 MHz, CDCl₃):

-

Phase 1 (Ester): Look for the disappearance of alkene protons (6.3–7.7 ppm region) and the appearance of the methyl ester singlet (~3.7 ppm).

-

Phase 2 (Alcohol): Disappearance of the methyl ester singlet. Appearance of -CH₂OH diastereotopic protons (~3.5–3.8 ppm).

-

Phase 3 (Final): Disappearance of the benzylic CH₂ (AB quartet or singlet ~3.6-4.0 ppm) and aromatic signals corresponding to the benzyl group (7.3-7.4 ppm).[1]

-

-

Mass Spectrometry (ESI+):

-

Target [M+H]⁺: Calculated ~208.13 Da.

-

References

- General Pyrrolidine Synthesis via [3+2] Cycloaddition: Padwa, A. 1,3-Dipolar Cycloaddition Chemistry; Wiley-Interscience: New York, 1984. Terao, Y.; Aono, M.; Achiwa, K. "Highly Regioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides." Heterocycles1988, 27, 981.

-

Tsuge Reagent Method (Silyl amine)

- Stereochemical Considerations: Grigg, R.; Sridharan, V. "Azomethine Ylide Cycloadditions." Advances in Cycloaddition1993, 3, 161.

-

Reduction Protocols

-

Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH, 1997.[1]

-

- Safety (Fieser Workup): Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.

Sources

- 1. prepchem.com [prepchem.com]

- 2. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]

- 3. A highly enantioselective intramolecular 1,3-dipolar cycloaddition yields novel pseudo-natural product inhibitors of the Hedgehog signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Stereoselective Synthesis of Substituted Pyrrolidines

Executive Summary

The pyrrolidine pharmacophore is a "privileged scaffold" in medicinal chemistry, present in over 80 FDA-approved therapeutics including Saxagliptin (DPP-4 inhibitor), Ramipril (ACE inhibitor), and Voxilaprevir (HCV NS3/4A protease inhibitor). The biological activity of these molecules is strictly governed by their stereochemistry; the difference between a therapeutic agent and an inactive (or toxic) isomer often lies in the absolute configuration of the 2- and 3-positions.

This guide details three distinct, field-proven methodologies for constructing chiral pyrrolidines. Unlike generic reviews, this document focuses on causality —explaining why a specific catalyst or condition yields a specific stereoisomer—and provides self-validating protocols for the bench scientist.

Strategic Selection of Methodology

Choosing the right synthetic route depends on the substitution pattern and the availability of precursors.

| Feature | Method A: [3+2] Cycloaddition | Method B: Pd-Catalyzed Carboamination | Method C: Organocatalytic Cascade |

| Primary Bond Formation | Convergent (C-C & C-N simultaneous) | Cyclization (C-N & C-C via alkene insertion) | Stepwise (Michael addition |

| Key Precursors | Imino esters + Electron-deficient alkenes | Enals/Enones + Nitroalkenes or Amines | |

| Stereocontrol Source | Chiral Metal Ligand (Ag, Cu) | Chiral Phosphine Ligand (Pd) | Chiral Amine Catalyst (Jørgensen/MacMillan) |

| Best For | Highly substituted rings (3, 4, or 5 stereocenters) | 2-Benzyl or 2-Allyl substituted systems | 3-substituted or 3,4-disubstituted systems |

| Atom Economy | High | Moderate (Loss of halide) | High |

Method A: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

The "Gold Standard" for Convergent Synthesis

This method utilizes azomethine ylides (generated in situ from imino esters) reacting with electron-deficient alkenes.[1] It is the most powerful method for generating up to four contiguous stereocenters in a single step.

Mechanistic Logic

The reaction proceeds via a stepwise or concerted asynchronous mechanism. The metal catalyst (Ag(I) or Cu(I)) coordinates with the imino ester to increase the acidity of the

Visualization: The Catalytic Cycle

Caption: Simplified catalytic cycle for Ag(I)/Cu(I) catalyzed [3+2] cycloaddition. The metal template rigidifies the dipole, ensuring high endo-selectivity.

Validated Protocol: Ag(I)-Catalyzed Cycloaddition

Target: endo-2,3,4,5-tetrasubstituted pyrrolidines.

Reagents:

-

Substrate: Glycine imino ester (1.0 equiv).

-

Dipolarophile: Methyl acrylate or N-phenylmaleimide (1.2 equiv).

-

Catalyst: AgOAc (3 mol%).

-

Ligand: Chiral Phosphoramidite or Ferrocenyl ligand (e.g., Fesulphos) (3.3 mol%).

-

Base: Triethylamine (

) (10 mol%). -

Solvent: Toluene or THF (anhydrous).

Step-by-Step Workflow:

-

Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.03 mmol) and the Chiral Ligand (0.033 mmol) in Toluene (2 mL). Stir for 30 mins at RT to ensure complexation. Checkpoint: Solution usually turns from colorless to pale yellow.

-

Substrate Addition: Add the imino ester (1.0 mmol) and the dipolarophile (1.2 mmol).

-

Initiation: Cool the mixture to -20°C (or optimal T for ligand). Add

(0.1 mmol) dropwise. -

Monitoring: Stir until TLC indicates consumption of the imino ester (typically 4-12 hours).

-

Quench: Filter through a short pad of Celite to remove silver salts. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: The endo selectivity is driven by secondary orbital interactions and the metal geometry. If exo product is observed, switch from Ag(I) to Cu(I) or increase the steric bulk of the ester group on the imino glycine.

Method B: Pd-Catalyzed Carboamination

The "Cyclization" Route for 2-Benzyl/Allyl Pyrrolidines

Developed extensively by the Wolfe group, this method is ideal when the pyrrolidine ring needs to be built from a linear amine chain while simultaneously installing an aryl or vinyl group at the 2-position.

Mechanistic Logic

The reaction involves the oxidative addition of an aryl halide to Pd(0), followed by the coordination of the internal alkene of the

Validated Protocol

Target: cis-2,5-disubstituted pyrrolidines.

Reagents:

-

Substrate: N-Boc-

-aminoalkene (1.0 equiv). -

Coupling Partner: Aryl Bromide (1.2 equiv).[2]

-

Catalyst:

(1-2 mol%). -

Ligand: Dpe-phos or Xantphos (for racemic); (R)-SiamPhos (for asymmetric) (2-4 mol%).

-

Base:

or -

Solvent: Toluene or Dioxane.

Step-by-Step Workflow:

-

Inert Atmosphere: Charge a reaction vial with

, Ligand, and Base. Cycle Argon/Vacuum 3 times. -

Solvation: Add Toluene (sparged with Argon).

-

Addition: Add the Aryl Bromide and the Aminoalkene.

-

Heating: Heat to 65-100°C. Note: Higher temperatures favor the reductive elimination step.

-

Workup: Dilute with ether, wash with saturated

, dry over

Self-Validation:

-

Stereochemistry Check: The mechanism is stereospecific. A trans-alkene substrate typically yields the cis-2,5-pyrrolidine due to the syn-aminopalladation constraints. Verify relative stereochemistry using NOESY NMR (correlation between H2 and H5).

Method C: Organocatalytic Cascade

The Metal-Free Route

This approach uses chiral secondary amines (e.g., Jørgensen-Hayashi catalysts) to activate enals or enones via iminium ion formation, facilitating a Michael addition followed by ring closure.

Visualization: Decision Tree for Catalyst Choice

Caption: Selection guide for organocatalysts based on carbonyl substrate type.

Validated Protocol: Michael/Hemiaminal Cascade

Target: Chiral 3-substituted pyrrolidine-2-carbaldehydes.

Reagents:

-

Substrate:

-unsaturated aldehyde (1.0 equiv). -

Nucleophile: Protected amino-ester or nitro-alkene (1.0 equiv).

-

Catalyst: (S)-TMS-diarylprolinol ether (10-20 mol%).

-

Additive: Benzoic acid (sometimes required to accelerate iminium formation).

-

Solvent:

or Toluene.[3]

Step-by-Step Workflow:

-

Mix: Dissolve catalyst and acid additive in solvent at RT.

-

Activate: Add the enal. Stir for 10 mins to form the iminium species.

-

React: Add the nucleophile. Stir at RT or 0°C.

-

Monitor: Watch for the disappearance of the enal via TLC.

-

Reduction (Optional but Recommended): The aldehyde product is often unstable (epimerizable). Add

and MeOH in situ to reduce to the corresponding alcohol, which locks the stereochemistry.

Comparative Data Analysis

| Metric | Metal-Catalyzed [3+2] | Pd-Carboamination | Organocatalysis |

| Typical Yield | 85-98% | 70-90% | 60-85% |

| Enantioselectivity (ee) | >95% (Ligand dependent) | 80-94% | 90-99% |

| Diastereoselectivity (dr) | >20:1 (Endo/Exo) | >10:1 (Cis/Trans) | >10:1 |

| Scalability | High (Ag is expensive but recyclable) | Medium (Pd cost) | High (Metal-free) |

| Moisture Sensitivity | High (Requires dry solvents) | Moderate | Low (Often tolerates water) |

Troubleshooting & Optimization

-

Low Diastereoselectivity (dr):

-

Method A: Lower the temperature to -40°C. Switch from Ag(I) to Cu(I) to alter the transition state geometry.

-

Method B: Increase the bulk of the N-protecting group (e.g., switch Boc to Ts).

-

-

Low Yield / Stalled Reaction:

-

Method A: Ensure the imino ester is pure. Hydrolysis of the ester leads to glycine, which poisons the catalyst.

-

Method C: Concentration is key. If too dilute, the intermolecular Michael step is too slow. Try 0.5M to 1.0M concentration.

-

-

Racemization:

-

General: Avoid prolonged exposure to basic conditions during workup. For aldehyde products (Method C), reduce immediately to the alcohol.

-

References

-

Wolfe, J. P. (2020). "Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions." National Institutes of Health (PMC). Link

-

Carretero, J. C., et al. (2005). "A Convenient Procedure for the Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides and Alkenes." Organic Letters. Link

-

Zhang, J., et al. (2021). "Palladium/Xu-Phos-catalyzed asymmetric carboamination towards isoxazolidines and pyrrolidines." Chemical Science. Link

-

Smolobochkin, A., et al. (2024).[4] "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." International Journal of Molecular Sciences. Link

-

Gao, W-C., et al. (2020).[5] "Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones." Organic Letters. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade [organic-chemistry.org]

Application Notes and Protocols for the Analytical Characterization of Pyrrolidine Derivatives

Introduction: The Significance of Pyrrolidine Derivatives and the Imperative for Rigorous Analytical Characterization

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of biologically active compounds, ranging from natural products to synthetic pharmaceuticals.[1][2] Its unique structural and chemical properties, including its non-planar, puckered conformation and the basicity of the nitrogen atom, contribute significantly to the pharmacological profiles of molecules in which it is embedded.[1] Consequently, pyrrolidine derivatives are integral to drug discovery and development, with applications as anticonvulsants, anticancer agents, and central nervous system therapeutics.[1]

Given the profound impact of stereochemistry on biological activity, where different enantiomers of a chiral pyrrolidine derivative can exhibit varied or even adverse effects, the rigorous and unambiguous characterization of these molecules is of paramount importance.[3][4][5] This guide provides a comprehensive overview of the analytical methodologies essential for the structural elucidation, purity assessment, and stereochemical determination of pyrrolidine derivatives, tailored for researchers, scientists, and drug development professionals. The protocols and insights presented herein are designed to ensure the generation of reliable and reproducible data, underpinning the advancement of safe and efficacious therapeutics.

A Multi-faceted Approach to Characterization: An Integrated Analytical Workflow

A comprehensive understanding of a pyrrolidine derivative's identity, purity, and stereochemistry necessitates a multi-technique approach. No single analytical method can provide all the required information. The logical flow of analysis typically begins with establishing the molecular structure, followed by assessing its purity, and finally, for chiral molecules, determining the enantiomeric composition.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

Application Notes & Protocols: (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol as a Novel Prolinol-Type Chiral Auxiliary

Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis

In the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications, the precise control of stereochemistry is essential.[1][2] Chiral auxiliaries are a powerful and reliable tool in this endeavor. They are enantiopure compounds temporarily attached to a prochiral substrate to direct a chemical reaction, resulting in the formation of one diastereomer in preference to the other.[3] This diastereomeric intermediate can then be purified, and the auxiliary subsequently cleaved, yielding the desired enantiomerically enriched product and, ideally, allowing for the recovery and reuse of the auxiliary.[2]

The pyrrolidine scaffold, readily accessible from the "chiral pool" amino acid L-proline, is a privileged structure in asymmetric synthesis, serving as the backbone for numerous successful catalysts and auxiliaries.[4] This application note introduces (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol , a novel chiral auxiliary conceptually derived from the well-established prolinol framework. Its key structural features include:

-

A rigid five-membered pyrrolidine ring that limits conformational flexibility, enhancing the predictability of stereochemical outcomes.

-

A primary hydroxyl group at the C3-methanol side-chain, providing a straightforward handle for covalent attachment to various substrates (e.g., carboxylic acids, aldehydes).

-

A bulky 4-methoxyphenyl group positioned trans to the methanol-bearing substituent. This aryl group is hypothesized to act as a powerful steric shield, effectively blocking one face of the reactive intermediate and directing the approach of reagents to the opposite face.

-

A secondary amine within the pyrrolidine ring, which can be protected or left available for chelation to a metal center, further rigidifying the transition state.

This guide provides a series of proposed protocols and mechanistic insights for the application of (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol in the asymmetric α-alkylation of carboxylic acids, a fundamental carbon-carbon bond-forming reaction. The methodologies presented are based on well-established principles from analogous systems, such as Evans' oxazolidinones and Myers' pseudoephedrine amides, providing a robust starting point for researchers and drug development professionals.[1][3][5]

General Workflow for Auxiliary-Mediated Asymmetric Synthesis

The application of (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol as a chiral auxiliary follows a classical three-stage sequence. This workflow is designed to convert a prochiral starting material into a high-value, enantiomerically enriched product.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol 1: Attachment of the Chiral Auxiliary to a Prochiral Carboxylic Acid

The first step is the formation of a stable amide bond between the prochiral carboxylic acid and the auxiliary's secondary amine. To ensure high yields and avoid side reactions, the carboxylic acid is typically activated. This protocol details the formation of the N-acyl adduct.

Materials:

-

(4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol (1.0 equiv)

-

Prochiral carboxylic acid (e.g., propanoic acid) (1.1 equiv)

-

Pivaloyl chloride (1.2 equiv)

-

Triethylamine (Et₃N) (2.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Activation: In a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, dissolve the prochiral carboxylic acid (1.1 equiv) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equiv) dropwise, followed by the slow, dropwise addition of pivaloyl chloride (1.2 equiv). A white precipitate of triethylammonium chloride will form.

-

Stir the resulting suspension at 0 °C for 1 hour to form the mixed anhydride.

-

Acylation: In a separate flask, dissolve (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol (1.0 equiv) and triethylamine (1.3 equiv) in anhydrous DCM.

-

Transfer the solution of the auxiliary to the mixed anhydride suspension at 0 °C via cannula.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring for completion by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-acyl adduct.

Protocol 2: Diastereoselective α-Alkylation of the N-Acyl Adduct

This protocol describes the core stereocenter-forming reaction. A lithium enolate is generated and subsequently quenched with an electrophile. The bulky C4-aryl group on the auxiliary is expected to direct the electrophile to attack from the less hindered face of the enolate.

Materials:

-

N-Acyl adduct from Protocol 1 (1.0 equiv)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 equiv)

-

Electrophile (e.g., Benzyl bromide, BnBr) (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

Procedure:

-

Enolate Formation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the N-acyl adduct (1.0 equiv) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the LDA solution (1.1 equiv) dropwise via syringe over 10 minutes. The solution may turn yellow or orange, indicating enolate formation.

-

Stir the mixture at -78 °C for 45 minutes.

-

Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C.

-

Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature. Add diethyl ether and water, and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase twice with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or by gas chromatography (GC) of the purified product.

Mechanistic Rationale for Stereocontrol

The high diastereoselectivity anticipated in this alkylation reaction stems from a well-defined, chelated transition state. Upon deprotonation with LDA, a rigid lithium enolate is formed. It is hypothesized that the lithium cation is chelated by both the enolate oxygen and the hydroxyl oxygen of the auxiliary's side chain. This chelation, combined with the inherent rigidity of the pyrrolidine ring, fixes the conformation of the molecule. The bulky 4-methoxyphenyl group at the C4 position effectively shields the Re-face of the enolate, forcing the incoming electrophile to approach from the less sterically encumbered Si-face.

Sources

NMR Characterization Protocol: (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol

Topic: NMR characterization of (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol Content Type: Create detailed Application Notes and Protocols.

Executive Summary

Target Analyte: (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol Application: Structural validation of pharmacophore fragments in medicinal chemistry. Primary Challenge: Distinguishing between cis (syn) and trans (anti) diastereomers at the 3,4-position of the pyrrolidine ring.

This application note provides a definitive protocol for the full structural elucidation of (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol. Unlike simple aromatics, this molecule possesses a flexible saturated heterocycle with two contiguous chiral centers, necessitating a multi-dimensional NMR approach to resolve stereochemistry and conformational dynamics.

Structural Analysis & Strategy

The molecule consists of a pyrrolidine core substituted at positions 3 and 4.

-

C3 Position: Hydroxymethyl group (

). -